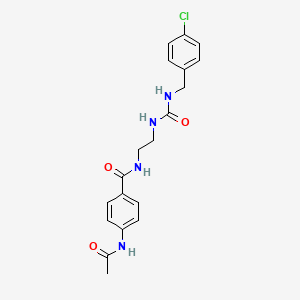
4-acetamido-N-(2-(3-(4-chlorobenzyl)ureido)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetamido-N-(2-(3-(4-chlorobenzyl)ureido)ethyl)benzamide, also known as ACB, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of benzamide derivatives and has a molecular weight of 416.89 g/mol.
Mécanisme D'action
The mechanism of action of 4-acetamido-N-(2-(3-(4-chlorobenzyl)ureido)ethyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It has also been shown to inhibit the production of various pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Biochemical and Physiological Effects:
4-acetamido-N-(2-(3-(4-chlorobenzyl)ureido)ethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and pain in animal models of arthritis and multiple sclerosis. Additionally, it has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-acetamido-N-(2-(3-(4-chlorobenzyl)ureido)ethyl)benzamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-acetamido-N-(2-(3-(4-chlorobenzyl)ureido)ethyl)benzamide. One direction is to study its potential applications in the treatment of various diseases such as cancer, arthritis, and multiple sclerosis. Another direction is to study its mechanism of action in more detail to better understand its effects on various biological processes. Additionally, future studies could focus on developing more soluble derivatives of 4-acetamido-N-(2-(3-(4-chlorobenzyl)ureido)ethyl)benzamide for use in lab experiments.
Méthodes De Synthèse
The synthesis of 4-acetamido-N-(2-(3-(4-chlorobenzyl)ureido)ethyl)benzamide involves the reaction of 4-chlorobenzyl isocyanate with N-(2-aminoethyl)acetamide in the presence of a suitable catalyst. The product is then purified by column chromatography to obtain the final compound. The purity of the compound can be confirmed by various spectroscopic techniques such as NMR, IR, and MS.
Applications De Recherche Scientifique
4-acetamido-N-(2-(3-(4-chlorobenzyl)ureido)ethyl)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic properties and has been used in the treatment of various diseases such as cancer, arthritis, and multiple sclerosis. It has also been used as a tool compound in the study of various biological processes such as protein-protein interactions and enzyme activity.
Propriétés
IUPAC Name |
4-acetamido-N-[2-[(4-chlorophenyl)methylcarbamoylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O3/c1-13(25)24-17-8-4-15(5-9-17)18(26)21-10-11-22-19(27)23-12-14-2-6-16(20)7-3-14/h2-9H,10-12H2,1H3,(H,21,26)(H,24,25)(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGNFILSIRFHNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetamido-N-(2-(3-(4-chlorobenzyl)ureido)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

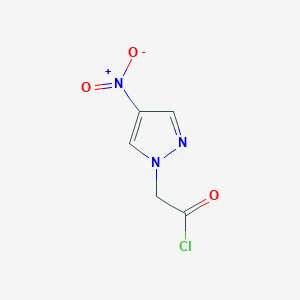
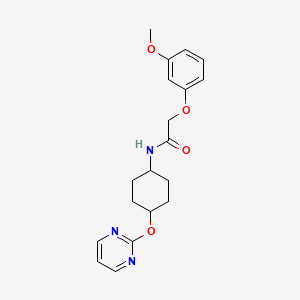
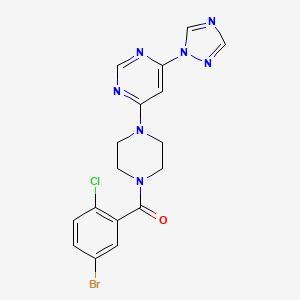

![2,2,2-trifluoroethyl N-{4-[(4-chloroanilino)carbonyl]benzyl}carbamate](/img/structure/B2791688.png)
![1-(1H-benzimidazol-1-yl)-3-(bicyclo[2.2.1]hept-2-ylmethoxy)propan-2-ol](/img/structure/B2791689.png)
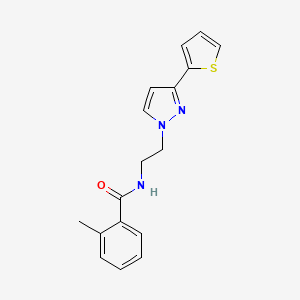
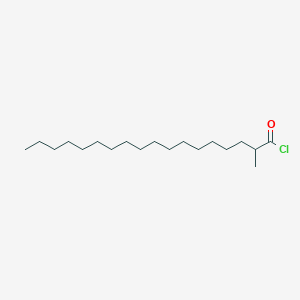
![N-[(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2791692.png)


![N,N-dimethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide](/img/structure/B2791699.png)
![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide](/img/structure/B2791701.png)
